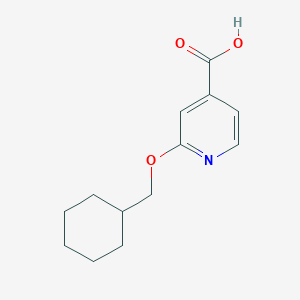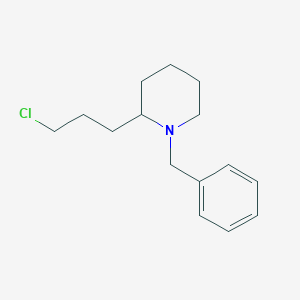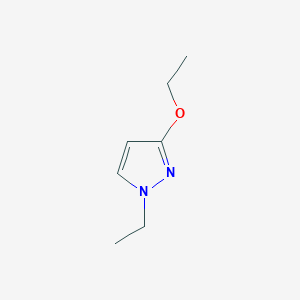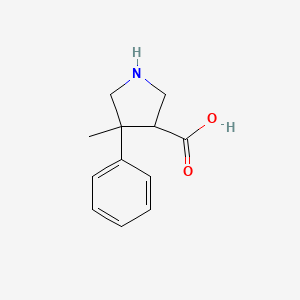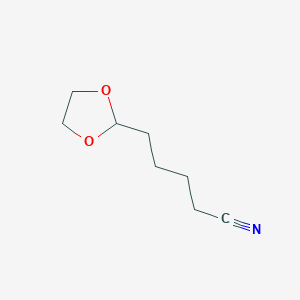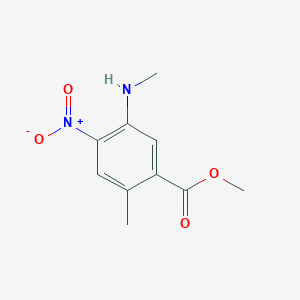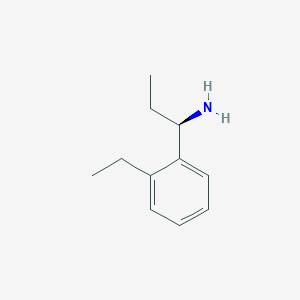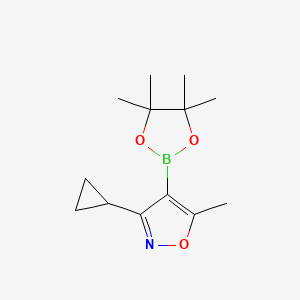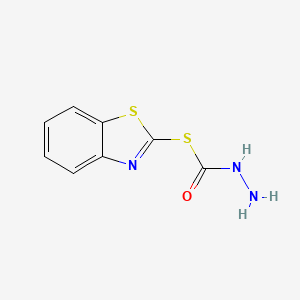
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate: is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate typically involves the reaction of 2-aminobenzenethiol with hydrazinecarbothioate under specific conditions. Various synthetic pathways have been developed for the preparation of benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are commonly used .
Chemical Reactions Analysis
Types of Reactions: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives have shown significant antimicrobial, antifungal, and antiviral activities. They are studied for their potential use in developing new therapeutic agents against various infectious diseases .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as anti-cancer, anti-inflammatory, and anti-tubercular agents. These compounds have shown promising results in preclinical studies and are being further explored for their therapeutic potential .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. They also find applications in the development of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of benzothiazole derivatives.
2-Mercaptobenzothiazole: A widely used benzothiazole derivative with applications in the rubber industry.
Uniqueness: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is unique due to its specific hydrazinecarbothioate moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various scientific and industrial applications .
Properties
CAS No. |
57392-05-9 |
|---|---|
Molecular Formula |
C8H7N3OS2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) N-aminocarbamothioate |
InChI |
InChI=1S/C8H7N3OS2/c9-11-7(12)14-8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChI Key |
PQKJLDAWBPIRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
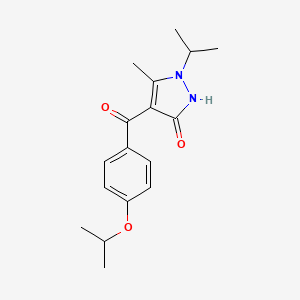
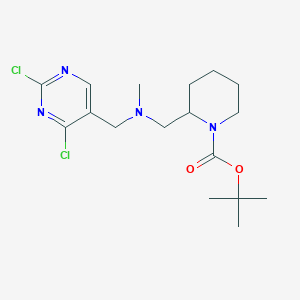
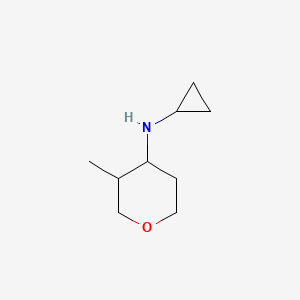
![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)
